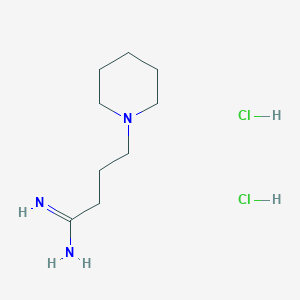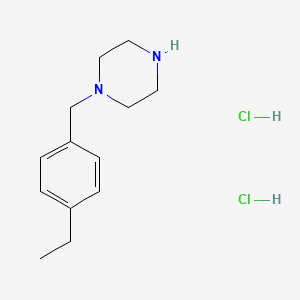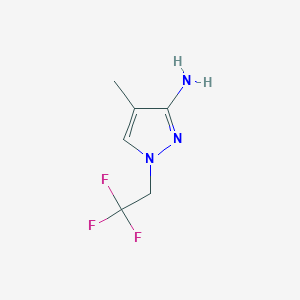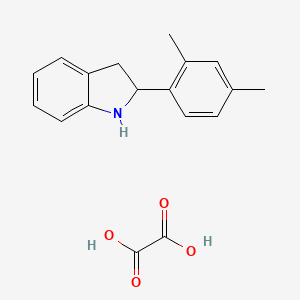
Dihydrochlorure de 4-(pipéridin-1-yl)butanimidamide
Vue d'ensemble
Description
4-(Piperidin-1-yl)butanimidamide dihydrochloride is a chemical compound that features a piperidine ring attached to a butanimidamide group
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(Piperidin-1-yl)butanimidamide dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and other chemical compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine: In the medical field, 4-(Piperidin-1-yl)butanimidamide dihydrochloride is being investigated for its therapeutic properties. It may have applications in the treatment of diseases such as cancer, hypertension, and inflammation.
Industry: The compound is also used in the manufacturing of agrochemicals and other industrial products. Its versatility makes it valuable in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)butanimidamide dihydrochloride typically involves the reaction of piperidine with butanimidamide under specific conditions. The reaction can be carried out in an organic solvent, such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the final product. Quality control measures are implemented to verify the consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Piperidin-1-yl)butanimidamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles and electrophiles are used to replace functional groups in the compound.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can lead to amines.
Mécanisme D'action
The mechanism by which 4-(Piperidin-1-yl)butanimidamide dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Piperidine derivatives
Butanimidamide derivatives
Other piperidinyl compounds
Uniqueness: 4-(Piperidin-1-yl)butanimidamide dihydrochloride stands out due to its specific structure and potential applications. While similar compounds may share some properties, the unique combination of the piperidine ring and butanimidamide group gives it distinct characteristics and advantages in various fields.
Propriétés
IUPAC Name |
4-piperidin-1-ylbutanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3.2ClH/c10-9(11)5-4-8-12-6-2-1-3-7-12;;/h1-8H2,(H3,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWMLJRXHOCTEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1520207.png)
![5-Bromothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1520208.png)




![[2,4'-Bipyridin]-5-amine](/img/structure/B1520214.png)
![6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1520217.png)
